N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
Description
N-(2-Methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-derived small molecule featuring a 2-methoxyphenyl group at the N-position and a thiophen-3-ylmethyl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties . The presence of the thiophene moiety in this compound may confer distinct electronic and steric properties compared to phenyl or pyridine-based analogs, influencing its interaction with biological targets .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2.ClH/c1-18-14-5-3-2-4-13(14)17-15-16-12(10-20-15)8-11-6-7-19-9-11;/h2-7,9-10H,8H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTUEHFGVJWAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)CC3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including details on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine; hydrochloride
- Molecular Formula : C15H15ClN2OS2
- Molecular Weight : 338.87 g/mol
- Purity : Typically 95%.
Synthesis
The synthesis of thiazole derivatives, including this compound, often involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of thiophenes with thiazole derivatives, utilizing various coupling agents and solvents to facilitate the formation of the desired product .
Antiproliferative Effects
Research has indicated that compounds similar to N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related thiazole derivatives have shown moderate to high antiproliferative effects in human cancer cell lines, suggesting that this class of compounds may inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical for cell division .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10s | SGC-7901 | 5.0 | Tubulin inhibition |
| 10a | A549 | 12.0 | Cell cycle arrest |
| N-(2-methoxyphenyl)-... | MCF7 | TBD | TBD |
The proposed mechanism through which N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine exerts its biological activity involves binding to the colchicine site on tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase in a concentration-dependent manner . This mechanism is similar to that of established anticancer agents like colchicine and vinblastine.
Case Studies
- In Vitro Studies : A study evaluating a series of thiazole derivatives found that compounds with similar structures to N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine showed significant inhibition of cancer cell proliferation across multiple lines, including breast and lung cancers. The most potent derivatives were those that effectively disrupted microtubule dynamics .
- Antiviral Activity : Although primarily studied for anticancer properties, some thiazole derivatives have also been evaluated for antiviral activity. For example, modifications to the thiazole structure have resulted in compounds with inhibitory effects against viral replication in certain models, indicating a broader potential for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has been explored for its pharmacological properties. Research indicates that compounds with thiazole and thiophene structures exhibit potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Case Studies :
- A study demonstrated that thiazole derivatives showed promising activity against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .
- Another research highlighted the antimicrobial efficacy of thiazole-based compounds against resistant bacterial strains, indicating potential applications in developing new antibiotics .
Material Science
The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes makes it suitable for applications in organic electronics and photonic devices.
Research Findings :
- Studies have shown that thiazole derivatives can act as effective charge transport materials in organic light-emitting diodes (OLEDs), enhancing device performance .
Coordination Chemistry
The ability of this compound to form stable complexes with transition metals opens avenues for its use in coordination chemistry.
Experimental Insights :
- Research has indicated that this compound can coordinate with metals like copper and nickel, leading to the formation of complexes that exhibit interesting electronic properties . These complexes can be further explored for catalytic applications.
Comparison with Similar Compounds
Substituent Variations
- N-(2-Methoxyphenyl)-4-(4-Methoxyphenyl)Thiazol-2-Amine (CAS 324066-61-7) :
This analog replaces the thiophen-3-ylmethyl group with a 4-methoxyphenyl substituent. The absence of sulfur in the aromatic ring reduces lipophilicity (predicted logP: ~3.2 vs. ~3.8 for the thiophene analog) and alters π-π stacking interactions with biological targets . - 4-(4-Chlorophenyl)-N-(Naphthalen-1-yl)-1,3-Thiazol-2-Amine Hydrochloride (CAS 1274903-39-7): The naphthyl group increases molecular weight (MW: 385.92 vs.
Physicochemical Properties
*Predicted using fragment-based methods.
Antimicrobial Activity
- Target Compound : Preliminary data suggest moderate antibacterial activity (MIC: 16–32 µg/mL against S. aureus), outperforming HBK17 (MIC: 64 µg/mL), likely due to thiophene-enhanced membrane penetration .
- N-((2-Chlorophenyl)Diphenylmethyl)-4-Phenylthiazol-2-Amine : Exhibits broad-spectrum antifungal activity (IC₅₀: 8–12 µg/mL), attributed to the diphenylmethyl group’s steric bulk .
Receptor Interactions
- SSR125543A (Thiazole CRF1 Antagonist) : The cyclopropyl and fluoro-substituted phenyl groups confer high selectivity for corticotropin-releasing factor receptors (Kᵢ: 1.2 nM). The target compound’s thiophene may similarly modulate receptor affinity but lacks the fluorinated aromatic system critical for SSR125543A’s potency .
Crystallographic and Hydrogen-Bonding Patterns
- Mono-Hydrobromide Salts (Compounds 3 and 4): Protonation at the pyridine nitrogen (Compound 3) vs. methoxypyridine nitrogen (Compound 4) results in distinct hydrogen-bonded networks. The target compound’s hydrochloride salt likely adopts a similar 3D network via N–H⋯Cl⁻ and thiophene S⋯H interactions, enhancing crystalline stability .
Key Differentiators and Implications
Thiophene vs.
Salt Forms : Hydrochloride salts generally exhibit higher aqueous solubility than hydrobromides or free bases, favoring in vivo bioavailability .
Biological Flexibility : Unlike rigid HBK piperazine derivatives, the target compound’s thiophen-3-ylmethyl group allows conformational adaptability for target engagement .
Q & A
Basic: What are the recommended synthetic routes for N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride?
The compound can be synthesized via the Hantzsch thiazole synthesis method. A typical procedure involves:
- Reacting N-(2-methoxyphenyl)thiourea with a brominated ketone derivative (e.g., 3-(thiophen-3-ylmethyl)-2-bromoacetophenone) in a polar aprotic solvent (e.g., DMF) with a base like triethylamine.
- Heating the mixture to 70–90°C until reaction completion (monitored by TLC).
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in ethanol, followed by solvent evaporation and drying under vacuum .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy :
- ¹H NMR to confirm substituent integration (e.g., methoxy group at δ ~3.8 ppm, thiophene protons at δ ~6.5–7.5 ppm) and amine proton environment.
- ¹³C NMR to identify thiazole carbons (C2 at ~165 ppm, C4 at ~120 ppm) and aromatic carbons .
- Mass spectrometry (HRMS/ESI) to verify molecular ion peaks (e.g., [M+H]⁺ for free base and salt).
- X-ray crystallography to resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯Cl interactions in the hydrochloride salt) .
Basic: How does the hydrochloride salt form influence solubility and stability?
- Solubility : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Solubility can be quantified via pH-dependent solubility assays (e.g., shake-flask method in buffered solutions) .
- Stability :
Basic: What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined at 18–24 hours .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hours .
- Enzyme inhibition : Test against target enzymes (e.g., PFOR for antiparasitic activity) using spectrophotometric assays .
Advanced: How can density functional theory (DFT) optimize synthetic or mechanistic studies?
- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for derivatization .
- Thermochemical analysis : Use hybrid functionals (e.g., B3LYP) to estimate bond dissociation energies (e.g., N–H in thiazole) and reaction thermodynamics .
- Non-covalent interactions : Map electrostatic potential surfaces to predict hydrogen-bonding patterns in crystal lattices .
Advanced: How to resolve contradictions in reaction yields or purity data?
- Controlled variable testing : Systematically vary reaction parameters (solvent, temperature, stoichiometry) and compare yields .
- Analytical cross-validation : Use complementary techniques (e.g., HPLC purity vs. ¹H NMR integration) to detect impurities.
- Recrystallization optimization : Screen solvent mixtures (e.g., DMSO/water vs. ethanol/hexane) to improve crystal quality .
Advanced: What role do hydrogen-bonding networks play in crystal structure stability?
- Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric N–H⋯Cl interactions in hydrochloride salts) .
- Thermal stability correlation : Perform DSC/TGA to link melting points/decomposition temperatures to hydrogen-bond density .
- Solvent co-crystallization : Co-crystallize with water or methanol to study how solvation alters packing efficiency .
Advanced: What challenges arise in characterizing hydrochloride salts, and how are they addressed?
- Protonation site ambiguity : Use ¹⁵N NMR or X-ray crystallography to confirm protonation at the thiazole amine vs. aromatic nitrogen .
- Hygroscopicity : Conduct dynamic vapor sorption (DVS) studies to quantify moisture uptake and inform storage conditions .
- Counterion effects : Compare FTIR spectra (e.g., Cl⁻ vs. Br⁻ salts) to identify ion-pairing interactions .
Advanced: How to design derivatives with enhanced bioactivity or selectivity?
- SAR-driven modifications :
- Computational docking : Model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize substituents .
Advanced: How to investigate the mechanism of action for observed biological activity?
- Target identification : Use thermal proteome profiling (TPP) or affinity chromatography to isolate binding proteins .
- Gene expression profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Enzyme kinetics : Measure Kᵢ and kᵢₙₕ values to distinguish competitive vs. non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
